[4-(Methylsulfinyl)phenoxy]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfinyl)phenoxy]acetic acid typically involves the reaction of 4-(methylsulfinyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[4-(Methylsulfinyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: [4-(Methylsulfonyl)phenoxy]acetic acid.
Reduction: [4-(Methylthio)phenoxy]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[4-(Methylsulfinyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of [4-(Methylsulfinyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[4-(Methylsulfonyl)phenylacetic acid]: Similar structure but with a sulfone group instead of a sulfinyl group.
[4-(Methylthio)phenoxy]acetic acid: Similar structure but with a methylthio group instead of a sulfinyl group.
Uniqueness
[4-(Methylsulfinyl)phenoxy]acetic acid is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methylsulfinylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12)8-4-2-7(3-5-8)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWKATVPGXAHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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